
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide is a compound that belongs to the class of peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide typically involves the stepwise coupling of amino acids. The tert-butoxycarbonyl group is introduced to protect the amine group of the amino acids during the synthesis. The general steps include:
Protection of Amino Acids: The amino acids are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often used to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA or HCl.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Introduction of different functional groups at specific positions on the peptide chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like NHS or HOBt.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with new functional groups .
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-arginine
- N-(tert-Butoxycarbonyl)-L-ornithine
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective modifications and applications in various fields of research .
Eigenschaften
CAS-Nummer |
73674-48-3 |
|---|---|
Molekularformel |
C21H39N5O6 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H39N5O6/c1-11(2)9-14(25-20(31)32-21(6,7)8)19(30)24-13(5)18(29)23-10-15(27)26-16(12(3)4)17(22)28/h11-14,16H,9-10H2,1-8H3,(H2,22,28)(H,23,29)(H,24,30)(H,25,31)(H,26,27)/t13-,14-,16-/m0/s1 |
InChI-Schlüssel |
RONONPQHJHRMAH-DZKIICNBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
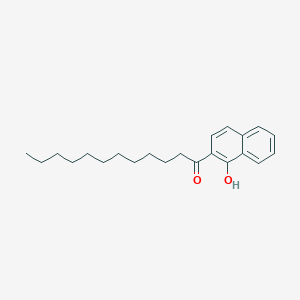
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
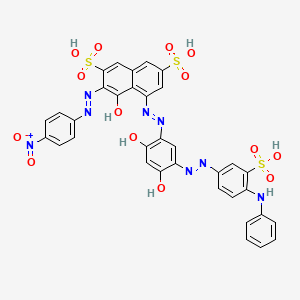
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
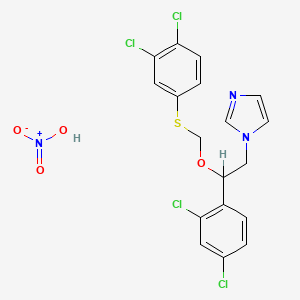
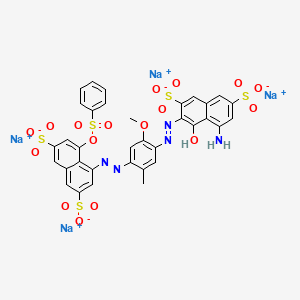
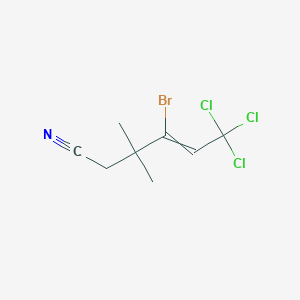




![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
